molecular formula C24H27D3O6 B1165150 trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

Cat. No.: B1165150
M. Wt: 417.51
Attention: For research use only. Not for human or veterinary use.
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Description

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist. Eplerenone is primarily used to treat hypertension and chronic heart failure by blocking the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of eplerenone due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity. Catalysts like triethylamine are used to enhance reaction efficiency, and the process is carefully monitored to avoid over-oxidation or by-product formation .

Chemical Reactions Analysis

Types of Reactions

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. The final product is characterized by its high purity and specific isotopic labeling.

Scientific Research Applications

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is widely used in scientific research for various applications:

Comparison with Similar Compounds

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is compared with other aldosterone receptor antagonists such as:

Properties

Molecular Formula

C24H27D3O6

Molecular Weight

417.51

Appearance

Purity:98% HPLC; 99% atom DWhite solid

Synonyms

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester;  CGP 30083-d3;  Epoxymexrenone-d3;  Inspra-d3;  SC-66110-d3; 

Origin of Product

United States

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